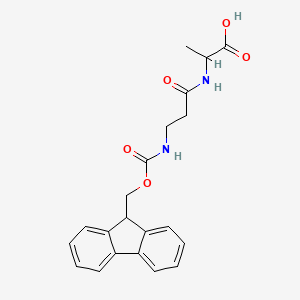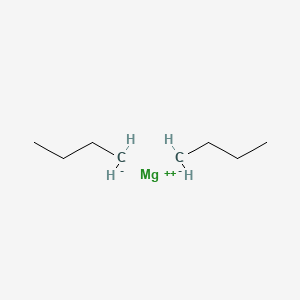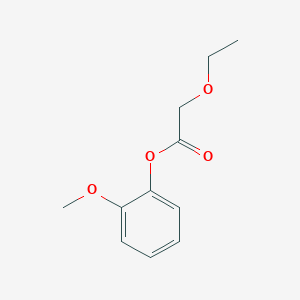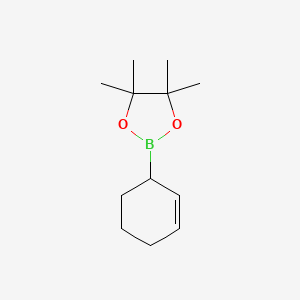![molecular formula C237H360IN8O42P7-14 B13398190 [3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate](/img/structure/B13398190.png)
[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “[3-[4-(4-Aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate” is a complex organic molecule with multiple functional groups These compounds are characterized by the presence of phosphate groups, aromatic rings, and long-chain fatty acid amides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves multiple steps, including the formation of amide bonds, esterification, and phosphorylation. The starting materials often include aromatic amines, fatty acids, and phosphate reagents. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
化学反应分析
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: The aromatic rings and amide groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogenated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines.
科学研究应用
These compounds have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential as enzyme inhibitors or activators.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The phosphate groups can mimic natural substrates, leading to competitive inhibition or activation. The aromatic rings and amide groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- [3-(4-Aminobenzoyl)oxyphenyl]4-aminobenzoate
- [3-(4-Iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate
- [3-[4-[(3-Methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate
Uniqueness
The uniqueness of the compound lies in its combination of functional groups, which confer specific chemical properties and reactivity. The presence of long-chain fatty acid amides and phosphate groups distinguishes it from other similar compounds, making it a valuable molecule for various applications.
属性
分子式 |
C237H360IN8O42P7-14 |
|---|---|
分子量 |
4337 g/mol |
IUPAC 名称 |
[3-[4-(4-aminobenzoyl)oxyphenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[3-(4-iodophenyl)-2-(octadec-9-enoylamino)propyl] phosphate;[3-[4-[(3-methoxyphenyl)methoxy]phenyl]-2-(octadec-9-enoylamino)propyl] phosphate;[2-(octadec-9-enoylamino)-3-[4-[(4-pentylphenyl)methoxy]phenyl]propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-phenylphenyl)propyl] phosphate;[2-(octadec-9-enoylamino)-3-(4-prop-2-enoxyphenyl)propyl] phosphate |
InChI |
InChI=1S/2C39H62NO6P.C35H54NO7P.C34H51N2O7P.C33H50NO5P.C30H50NO6P.C27H45INO5P/c2*1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-39(41)40-37(33-46-47(42,43)44)31-35-27-29-38(30-28-35)45-32-36-25-23-34(24-26-36)21-19-6-4-2;1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-35(37)36-32(29-43-44(38,39)40)26-30-22-24-33(25-23-30)42-28-31-19-18-20-34(27-31)41-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-33(37)36-31(27-42-44(39,40)41)26-28-18-24-32(25-19-28)43-34(38)29-20-22-30(35)23-21-29;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(35)34-32(28-39-40(36,37)38)27-29-23-25-31(26-24-29)30-20-17-16-18-21-30;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(32)31-28(26-37-38(33,34)35)25-27-20-22-29(23-21-27)36-24-4-2;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(30)29-26(23-34-35(31,32)33)22-24-18-20-25(28)21-19-24/h2*12-13,23-30,37H,3-11,14-22,31-33H2,1-2H3,(H,40,41)(H2,42,43,44);10-11,18-20,22-25,27,32H,3-9,12-17,21,26,28-29H2,1-2H3,(H,36,37)(H2,38,39,40);9-10,18-25,31H,2-8,11-17,26-27,35H2,1H3,(H,36,37)(H2,39,40,41);9-10,16-18,20-21,23-26,32H,2-8,11-15,19,22,27-28H2,1H3,(H,34,35)(H2,36,37,38);4,11-12,20-23,28H,2-3,5-10,13-19,24-26H2,1H3,(H,31,32)(H2,33,34,35);9-10,18-21,26H,2-8,11-17,22-23H2,1H3,(H,29,30)(H2,31,32,33)/p-14 |
InChI 键 |
ZMVGXDNCNCWKBH-UHFFFAOYSA-A |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC=C)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCCC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OCC2=CC(=CC=C2)OC)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N)COP(=O)([O-])[O-].CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)I)COP(=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


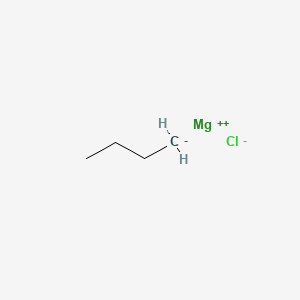
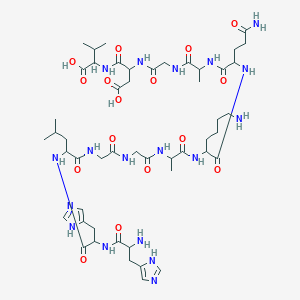

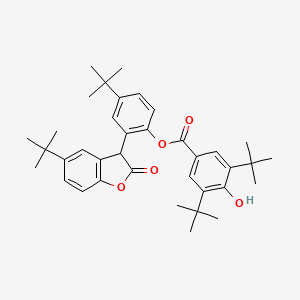

![2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B13398132.png)
![2-[[2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13398154.png)

![N2-[(4-Methylphenyl)sulfonyl]-L-arginine](/img/structure/B13398165.png)
